2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and is further functionalized with a methylsulfanyl group and a 2-naphthyloxy group. These modifications can enhance its pharmacological properties, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 and Tubulin . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Tubulin is a protein that is an essential component of microtubules, providing the structure for cells and playing a crucial role in cell division .
Mode of Action
This compound acts as an inhibitor of EZH2 and Tubulin . It binds to these targets, preventing their normal function. For EZH2, this means disrupting the methylation process, which can lead to changes in gene expression . For Tubulin, inhibition prevents the polymerization process necessary for microtubule formation, disrupting cell structure and division .
Biochemical Pathways
The inhibition of EZH2 can affect various biochemical pathways related to gene expression and cellular differentiation . The disruption of Tubulin function affects the cell cycle, particularly the mitosis phase, as microtubules are essential for chromosome separation .
Pharmacokinetics
The compound has demonstrated potent antiproliferative activity against various cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in significant antitumor activity. It has been shown to induce apoptosis (programmed cell death) in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration . It also induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been synthesized as a derivative of thieno[3,2-d]pyrimidine, which is known to inhibit EZH2 . EZH2 is an enzyme that plays a crucial role in gene expression and cell proliferation .
Cellular Effects
In terms of cellular effects, this compound has demonstrated antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has also been observed to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the EZH2 enzyme. By inhibiting EZH2, it can affect gene expression and cell proliferation, thereby exerting its antitumor activity .
Temporal Effects in Laboratory Settings
Its antiproliferative activity and effects on cell morphology have been observed in studies .
Metabolic Pathways
Given its inhibitory effect on EZH2, it may be involved in pathways related to gene expression and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.
Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under basic conditions to introduce the methylsulfanyl group at the desired position.
Attachment of the 2-Naphthyloxy Group: This can be accomplished through a nucleophilic substitution reaction where a naphthol derivative reacts with the thieno[3,2-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the functional groups.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced aromatic rings or modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its antiproliferative activity against cancer cell lines.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives:
Thieno[3,2-d]pyrimidine: The core structure without additional functional groups.
4-(2-Naphthyloxy)thieno[3,2-d]pyrimidine: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)thieno[3,2-d]pyrimidine: Lacks the 2-naphthyloxy group.
The presence of both the methylsulfanyl and 2-naphthyloxy groups in this compound enhances its biological activity and specificity compared to its simpler analogs .
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxythieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-14-8-9-22-15(14)16(19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGHXYLEDARBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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